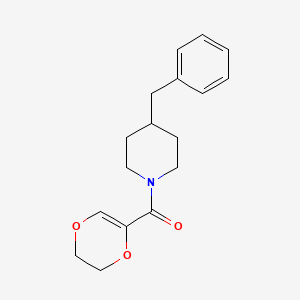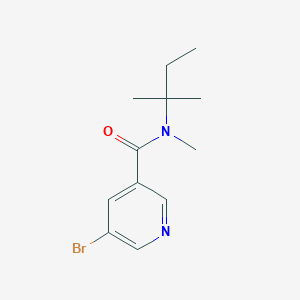
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as MMOP or MMOP-Derived Compound 1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and receptors in the body. 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the proteasome, an enzyme that is involved in the degradation of proteins in the body. 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of the mTOR pathway, a signaling pathway that is involved in cell growth and proliferation. In addition, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to bind to the sigma-1 receptor, a receptor that is involved in various physiological processes, including pain perception and memory formation.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In the brain, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve memory and cognitive function and reduce neuroinflammation. 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have analgesic effects and reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for various targets in the body. However, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide, including the development of new derivatives with improved solubility and pharmacokinetic properties, the identification of new targets for 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide, and the investigation of the potential use of 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields.
Synthesemethoden
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide can be synthesized through various methods, including the reaction of 2-methoxybenzoyl chloride with N-methylpyrrolidine followed by the addition of methylamine and the subsequent reaction with acetic anhydride. Another method involves the reaction of 2-methoxybenzoyl chloride with N-methylpyrrolidine followed by the addition of methylamine and the subsequent reaction with acetic anhydride and sodium borohydride. Both methods have been reported to yield 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide in good yields.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative diseases. In drug discovery, 1-(2-methoxyphenyl)-N~3~-methyl-5-oxo-3-pyrrolidinecarboxamide has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14-13(17)9-7-12(16)15(8-9)10-5-3-4-6-11(10)18-2/h3-6,9H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZXIYBZTQQDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)



![2-[(4-Methylphenoxy)methyl]-5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B7564232.png)
![5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)
![4-tert-butyl-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7564287.png)
![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7564304.png)
![Ethyl 2-[3-(oxolan-2-yl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7564307.png)